Unique Herbicidal Metabolic Fingerprint Differentiates (-)-Pyrenophorol from Six Commercial Herbicide Classes
In a direct comparative 1H NMR metabonomic study, the metabolic perturbation induced by (-)-pyrenophorol in Avena sterilis seedlings was compared against six commercial herbicides: diuron, glyphosate, mesotrione, norflurazon, oxadiazon, and paraquat. Multivariate analysis (PCA and PLS-DA) demonstrated that none of the herbicide treatments clustered with the pyrenophorol treatment group, indicating a mode of action distinct from inhibition of photosystem II, EPSP synthase, HPPD, phytoene desaturase, protoporphyrinogen oxidase, and photosystem I, respectively [1].
| Evidence Dimension | Metabolic fingerprint clustering (mode of action similarity) via 1H NMR-based PCA/PLS-DA |
|---|---|
| Target Compound Data | Pyrenophorol treatment formed a distinct, non-overlapping cluster in PCA scores plots |
| Comparator Or Baseline | Diuron, glyphosate, mesotrione, norflurazon, oxadiazon, paraquat; each formed separate, non-overlapping clusters |
| Quantified Difference | Zero overlap between pyrenophorol cluster and any herbicide cluster (qualitative separation confirmed by PLS-DA class discrimination) |
| Conditions | Avena sterilis seedlings, 48 h treatment, 1H NMR of crude leaf extracts, 600 MHz, D2O/MeOH-d4 solvent |
Why This Matters
For herbicide discovery programs, this unique mode of action represents a novel chemical starting point with no cross-resistance to existing commercial herbicide targets, making (-)-pyrenophorol a high-value tool for resistance-breaking research.
- [1] Aliferis, K. A.; Chrysayi-Tokousbalides, M. (2006). Metabonomic strategy for the investigation of the mode of action of the phytotoxin (5S,8R,13S,16R)-(-)-pyrenophorol using 1H nuclear magnetic resonance fingerprinting. Journal of Agricultural and Food Chemistry, 54(5), 1687-1692. View Source
